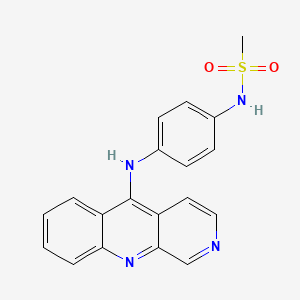
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring that is further connected to a benzo(b)(1,7)naphthyridine moiety. The compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene group-containing compounds or different aliphatic ketones by refluxing in ethanol in the presence of a base such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or naphthyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases or proteases involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds share a similar naphthyridine core but differ in their substitution patterns and biological activities.
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the naphthyridine ring, leading to distinct chemical and biological properties.
Benzo[c][1,7]naphthyridines: These compounds have a fused benzo ring, which can alter their reactivity and applications.
The uniqueness of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- lies in its specific substitution pattern and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties.
Properties
CAS No. |
72738-92-2 |
|---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-(benzo[b][1,7]naphthyridin-5-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H16N4O2S/c1-26(24,25)23-14-8-6-13(7-9-14)21-19-15-4-2-3-5-17(15)22-18-12-20-11-10-16(18)19/h2-12,23H,1H3,(H,21,22) |
InChI Key |
JMHPKRCWQJFXNS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CN=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















